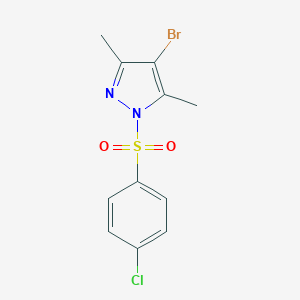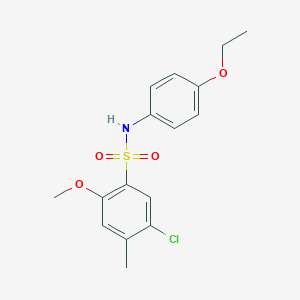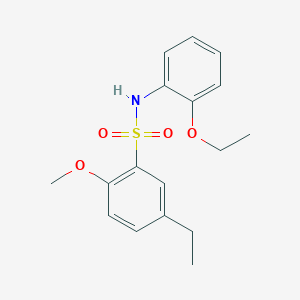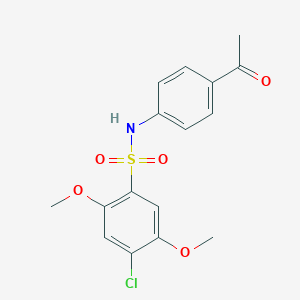
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is a member of the pyrazole family and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action for pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and the growth of cancer cells. In vivo studies have shown that the compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- in lab experiments is its potential as an anti-inflammatory agent and as a treatment for cancer. However, one of the limitations of using this compound is its toxicity. Studies have shown that the compound can be toxic to certain cells and tissues at high concentrations.
Zukünftige Richtungen
For research on this compound could focus on the development of more potent and selective inhibitors, more effective and less toxic formulations, and potential applications in other fields.
Synthesemethoden
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been synthesized using various methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The resulting product is then reacted with bromine to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Pyrazole, 4-bromo-1-(4-chlorophenylsulfonyl)-3,5-dimethyl- has been the subject of scientific research for its potential applications in various fields. One of the most promising areas of research for this compound is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory agent and as a treatment for cancer.
Eigenschaften
Molekularformel |
C11H10BrClN2O2S |
|---|---|
Molekulargewicht |
349.63 g/mol |
IUPAC-Name |
4-bromo-1-(4-chlorophenyl)sulfonyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C11H10BrClN2O2S/c1-7-11(12)8(2)15(14-7)18(16,17)10-5-3-9(13)4-6-10/h3-6H,1-2H3 |
InChI-Schlüssel |
XUQGBXCLEFJDJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br |
Kanonische SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)